molecular formula C17H25N3O2S B001277 Almotriptan malate CAS No. 181183-52-8

Almotriptan malate

Número de catálogo: B001277
Número CAS: 181183-52-8
Peso molecular: 335.5 g/mol
Clave InChI: WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Almotriptan ejerce sus efectos uniéndose con alta afinidad a los receptores de serotonina 5-HT1B y 5-HT1D . Esta unión conduce a la vasoconstricción de los vasos sanguíneos craneales, lo que ayuda a redistribuir el flujo sanguíneo y aliviar los síntomas de la migraña. Almotriptan también inhibe la liberación de ciertas sustancias naturales que causan dolor, náuseas y otros síntomas asociados con las migrañas .

Análisis Bioquímico

Biochemical Properties

Almotriptan malate plays a crucial role in biochemical reactions by interacting with specific serotonin receptors, particularly the 5-HT1B and 5-HT1D receptors . These receptors are G protein-coupled receptors that mediate vasoconstriction and inhibit the release of pro-inflammatory neuropeptides. This compound binds with high affinity to these receptors, leading to the inhibition of adenylate cyclase activity, which reduces cyclic AMP levels and subsequently decreases the release of neurotransmitters such as substance P and calcitonin gene-related peptide .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By activating the 5-HT1B and 5-HT1D receptors, this compound induces vasoconstriction of cranial blood vessels, which helps alleviate migraine symptoms. Additionally, it inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings, reducing inflammation and pain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its high affinity binding to the 5-HT1B and 5-HT1D receptors . Upon binding, it induces conformational changes in the receptors, leading to the activation of G proteins. This activation inhibits adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing the release of neurotransmitters and neuropeptides. This compound also affects gene expression by modulating transcription factors involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces migraine symptoms without significant adverse effects . At higher doses, this compound can cause vasoconstriction in other vascular beds, leading to potential cardiovascular side effects . Toxicity studies have shown that excessive doses can result in adverse effects such as myocardial infarction and ischemia .

Metabolic Pathways

This compound is metabolized primarily by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These enzymes facilitate the oxidation and subsequent elimination of the compound. The metabolic pathways of this compound involve the formation of inactive metabolites that are excreted via the urine . The compound’s metabolism can be influenced by genetic polymorphisms in these enzymes, affecting its pharmacokinetics and efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach its target receptors in the brain . Transporters such as P-glycoprotein may also play a role in its cellular uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where it interacts with its target receptors . The compound’s activity is influenced by its ability to reach these specific compartments. Post-translational modifications, such as phosphorylation, may also affect its localization and function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Almotriptan se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la condensación amina-aldehído y la acilación de Friedel-Crafts . El proceso generalmente incluye los siguientes pasos:

    Condensación amina-aldehído: Este paso involucra la reacción de una amina con un aldehído para formar una imina.

    Acilación de Friedel-Crafts: La imina se somete luego a acilación de Friedel-Crafts para introducir el grupo sulfonilo.

Métodos de producción industrial

La producción industrial de almotriptan implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. El proceso a menudo incluye pasos de purificación como la recristalización y la cromatografía en columna para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

Almotriptan experimenta varias reacciones químicas, que incluyen:

    Oxidación: Almotriptan se puede oxidar para formar sulfoxidos y sulfonas.

    Reducción: Las reacciones de reducción pueden convertir los sulfoxidos nuevamente en sulfuros.

    Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo indólico o en el grupo sulfonilo.

Reactivos y condiciones comunes

    Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

    Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

    Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y varios derivados sustituidos de almotriptan .

Aplicaciones Científicas De Investigación

Almotriptan tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Actividad Biológica

Almotriptan malate is a selective serotonin receptor agonist primarily used in the treatment of migraine. It acts predominantly on the 5-HT_1B and 5-HT_1D serotonin receptors, which play critical roles in the modulation of vascular tone and pain transmission associated with migraine attacks. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Almotriptan exhibits high affinity for the 5-HT_1B and 5-HT_1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This dual action not only alleviates headache pain but also addresses associated symptoms such as nausea and photophobia. The selectivity of almotriptan for these receptors is significantly higher compared to other serotonin receptor subtypes, such as 5-HT_1A and 5-HT_7, which are less relevant to its therapeutic effects .

Table 1: Pharmacological Profile of this compound

Parameter Value
Receptor Affinity 5-HT_1B/1D
Bioavailability ~70%
T_max (h) 1.5–2.0
Half-life (h) 3–5
Volume of Distribution (L) ~195
Metabolism MAO-A, CYP3A4, CYP2D6
Elimination Route Renal (75%)

Pharmacokinetics

Almotriptan is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 4 hours. The drug demonstrates a favorable bioavailability of approximately 70%, which is higher than many other triptans . Its half-life ranges from 3 to 5 hours, allowing for effective management of acute migraine attacks without prolonged systemic exposure.

The metabolism of almotriptan occurs primarily through oxidative pathways involving monoamine oxidase A and cytochrome P450 enzymes. The renal excretion accounts for about 75% of the drug's elimination, with a significant portion excreted unchanged in urine .

Clinical Efficacy

Several clinical studies have substantiated the efficacy of almotriptan in treating migraines. A notable randomized controlled trial compared almotriptan (12.5 mg) with sumatriptan (50 mg) and found that almotriptan provided comparable efficacy with a lower incidence of adverse effects . In women experiencing menstrually related migraines, almotriptan was significantly more effective than placebo, demonstrating consistent efficacy across multiple attacks .

Case Study: Efficacy in Menstrually Related Migraine

In a study involving women with menstrually related migraines (MRM), almotriptan was found to be significantly more effective than placebo. Patients reported reduced headache intensity and lower rates of nausea compared to those receiving placebo treatment. The results indicated that approximately 56.2% of patients were pain-free at two hours post-administration .

Safety Profile

The safety profile of almotriptan is generally favorable. In clinical trials, the overall incidence of adverse events was reported at approximately 11%, which is comparable to placebo levels . Common side effects include dizziness and fatigue; however, serious cardiovascular events were rare.

Adverse Events Comparison Table

Adverse Event Almotriptan (%) Sumatriptan (%)
Dizziness46
Fatigue34
Nausea23

Propiedades

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044289
Record name Almotriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.21e-01 g/L
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction.
Record name Almotriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

154323-57-6, 181183-52-8
Record name Almotriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154323-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almotriptan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almotriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almotriptan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Almotriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALMOTRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Almotriptan malate
Reactant of Route 2
Almotriptan malate
Reactant of Route 3
Reactant of Route 3
Almotriptan malate
Reactant of Route 4
Almotriptan malate
Reactant of Route 5
Almotriptan malate
Reactant of Route 6
Almotriptan malate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.